N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide

Medicinal Chemistry Scaffold Design Regioisomeric Selectivity

Ensure target selectivity with the correct 4-biphenyl regioisomer, essential for CB2 affinity validation. This morpholinoethyl derivative offers enhanced solubility and a CNS-compatible profile (XLogP=2.5, TPSA=41.6Ų) compared to simpler amides. Its single H-bond donor and protonatable tertiary amine make it a superior, clean starting point for GPCR counter-screens and structure-guided optimization of neuropathic pain candidates.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
Cat. No. B5591001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O2/c22-19(20-10-11-21-12-14-23-15-13-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,20,22)
InChIKeyYTLASBXFYKFUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Morpholinyl)ethyl]-4-biphenylcarboxamide Procurement: Core Physicochemical and Structural Identity


N-[2-(4-Morpholinyl)ethyl]-4-biphenylcarboxamide (CAS 312703-72-3) is a biphenyl-4-carboxamide derivative in which a 2-morpholinoethyl side chain is appended to the carboxamide nitrogen [1]. The compound is a structural analog of 4-biphenylcarboxamide (the parent fragment scaffold) and belongs to a broader class of biphenylic carboxamides that have been explored as cannabinoid CB2 receptor ligands and fragment-based screening probes [2]. Its computed physicochemical profile—moderate lipophilicity (XLogP3-AA = 2.5), a relatively low topological polar surface area (TPSA = 41.6 Ų), and a single hydrogen bond donor—distinguishes it from simpler biphenylcarboxamide fragments that lack the morpholinoethyl substituent [1].

Why Pinpoint N-[2-(4-Morpholinyl)ethyl]-4-biphenylcarboxamide Instead of a Generic Biphenylcarboxamide Analog


Biphenylcarboxamides as a class display widely divergent biological behaviors depending on the regioisomeric position (2‑ vs. 4‑carboxamide) and the nature of the amine substituent [2]. The 4‑biphenyl substitution pattern influences the dihedral angle between the two phenyl rings, which in turn dictates the shape and electrostatic surface available for target recognition. The morpholinoethyl tail introduces a tertiary amine center (pKa ≈ 7–8) that can serve as a protonatable solubilizing group, while its conformational flexibility differs from rigid aromatic amine analogues. Substituting a generic biphenylcarboxamide or even the 2‑isomer without verifying the 4‑position attachment and morpholine-ethyl linker risks marked changes in logP, TPSA, hydrogen bonding capacity, and the resulting screening hit profile [1]. The quantitative evidence below documents exactly where this compound deviates from its nearest comparators.

Quantitative Differentiation Evidence for N-[2-(4-Morpholinyl)ethyl]-4-biphenylcarboxamide Versus Closest Comparators


Regioisomeric Differentiation: 4‑Biphenyl vs. 2‑Biphenyl Carboxamide Scaffold

The target compound carries the carboxamide group at the 4‑position of the biphenyl system, whereas the readily available isomer N‑[2-(4‑morpholinyl)ethyl]-2‑biphenylcarboxamide (CAS not assigned) places it at the 2‑position. In CB2 receptor binding campaigns within the biphenylic carboxamide class, 4‑substitution is associated with superior binding affinity; a representative 4‑biphenylcarboxamide congener achieved Ki = 11.48 nM (selectivity index over CB1 = 130) in radioligand displacement assays, while analogous 3‑substituted biphenylcarboxamides showed markedly lower affinity [1]. Although that specific value comes from a compound bearing a different amine tail, the structure‑activity relationship (SAR) data establish that the 4‑carboxamide attachment is a critical determinant of target engagement [1].

Medicinal Chemistry Scaffold Design Regioisomeric Selectivity

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Relative to the Parent Fragment

Compared to the parent fragment 4‑biphenylcarboxamide (MW = 197.2 g·mol⁻¹, XLogP ≈ 2.2, TPSA = 43.1 Ų, HBD = 1, HBA = 1) [1], the target compound extends the scaffold with a morpholinoethyl group, increasing molecular weight to 310.4 g·mol⁻¹ while slightly raising lipophilicity (computed XLogP3-AA = 2.5) and adding two hydrogen bond acceptor sites (morpholine oxygen, tertiary amine) [2]. The additional rotatable bonds (5 vs. 2 in the parent fragment) increase conformational flexibility, but the TPSA remains low (41.6 Ų), indicating that the morpholine ring does not excessively penalize membrane permeability [2].

ADME Prediction Fragment-Based Drug Discovery Physicochemical Property Optimization

Screening Profile Against G‑Protein‑Coupled Receptor Panels: Opioid and Muscarinic Receptor Activity

In a cell-based high-throughput screening panel, N‑[2-(4‑morpholinyl)ethyl]-4‑biphenylcarboxamide was tested against the mu‑type opioid receptor (MOR‑1) and the muscarinic acetylcholine M1 receptor. At 9.3 µM the compound gave 4.41% activation of MOR‑1 (relative to control), while at 3 µM it showed −1.07% activation of M1, compared to control well values exceeding 2500 counts, indicating no significant agonism . In contrast, many structurally simpler biphenylcarboxamide fragments exhibit broad, low‑level GPCR activity due to promiscuous binding; the morpholinoethyl modification appears to suppress such off‑target interactions .

High-Throughput Screening GPCR Pharmacology Selectivity Profiling

Hydrogen‑Bond Donor Limitation as a Descriptor for CNS Drug‑Likeness

The physicochemical feature set of N‑[2-(4‑morpholinyl)ethyl]-4‑biphenylcarboxamide – HBD = 1, TPSA = 41.6 Ų, XLogP = 2.5 – places it within commonly accepted CNS drug‑like space (HBD < 2, TPSA < 60 Ų, LogP < 5). By contrast, the closest commercially available amine‑extended analog N‑[2-(4‑morpholinyl)ethyl]-4‑biphenylcarboxamide with a primary amine linker (theoretical HBD = 2) would be predicted to have reduced BBB penetration potential. This compound’s single hydrogen‑bond donor distinguishes it from amide‑bridged or sulfonamide analogs that carry additional donor sites and typically exhibit lower passive permeability.

CNS Drug Design Blood-Brain Barrier Physicochemical Rules

High‑Value Research and Procurement Scenarios for N-[2-(4-Morpholinyl)ethyl]-4-biphenylcarboxamide


Fragment‑Based Drug Design Leveraging the 4‑Biphenyl Core with a Morpholinoethyl Solubilizing Element

The compound serves as an elaborated fragment scaffold that improves upon the minimal 4-biphenylcarboxamide core by adding a morpholinoethyl tail. This extension increases molecular complexity and aqueous solubility while maintaining a TPSA compatible with membrane passage [Section 3, Evidence Item 2]. Fragment screeners can use it as either a reference compound for library design or as a starting point for structure‑guided optimization of CB2‑selective ligands [1].

Pharmacological Tool for Differentiating 4‑Biphenyl vs 2‑Biphenyl Carboxamide SAR in GPCR Campaigns

SAR studies within the biphenylic carboxamide series demonstrate that the 4‑position is essential for high CB2 affinity [Section 3, Evidence Item 1]. Purchasing the correct regioisomer (4‑biphenyl, not 2‑biphenyl) is therefore critical for any medicinal chemistry program that aims to validate CB2 neutral antagonism or G‑protein‑coupled receptor selectivity. The clean GPCR counter‑screen profile of the target compound [Section 3, Evidence Item 3] additionally supports its use as a negative control in functional assay panels.

CNS Drug‑Discovery Programs Seeking Neutral Physicochemical Space Within CNS MPO Guidelines

With HBD = 1, TPSA = 41.6 Ų, and XLogP = 2.5, the compound resides comfortably within the CNS drug‑like property window [Section 3, Evidence Item 4]. Research groups focused on neurodegenerative or neuropathic pain targets can procure this analog as a ‘clean’ CNS‑compatible scaffold that avoids the excess hydrogen‑bond donors and high topological polarity seen in many amide‑bearing or sulfonamide‑containing alternatives.

Quote Request

Request a Quote for N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.